molecular formula C10H15NO3 B1597075 4-N-Alloc-aminocyclohexanone CAS No. 391248-19-4

4-N-Alloc-aminocyclohexanone

Cat. No.: B1597075
CAS No.: 391248-19-4
M. Wt: 197.23 g/mol
InChI Key: MCVZPKPRFKNTRZ-UHFFFAOYSA-N
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Description

4-N-Alloc-aminocyclohexanone (CAS: 391248-19-4) is a protected cyclohexanone derivative featuring an allyloxycarbonyl (Alloc) group on the amino substituent. Its molecular formula is C₁₀H₁₅NO₃, with a molecular weight of 197.2 g/mol . The compound is characterized by the SMILES string C=CCOC(=O)NC1CCC(=O)CC1 and the InChIKey MCVZPKPRFKNTRZ-UHFFFAOYSA-N . Key applications include its role as an intermediate in organic synthesis, particularly in peptide and pharmaceutical chemistry, where the Alloc group serves as a temporary protecting group for amines, removable under mild conditions (e.g., palladium catalysis) .

Properties

IUPAC Name

prop-2-enyl N-(4-oxocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-7-14-10(13)11-8-3-5-9(12)6-4-8/h2,8H,1,3-7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVZPKPRFKNTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373331
Record name 4-N-Alloc-aminocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391248-19-4
Record name 4-N-Alloc-aminocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 391248-19-4
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Preparation Methods

Starting Materials and General Strategy

  • The synthesis often begins with commercially available cyclohexanone derivatives or trans-4-aminocyclohexanol hydrochloride as the precursor.
  • Protection of the amine group with the Alloc moiety is achieved under mild conditions, typically using Alloc anhydride or Alloc chloride reagents.
  • Subsequent oxidation or functional group interconversions are employed to convert the protected amino alcohol into the corresponding ketone.

Key Reaction Steps

  • Amine Protection: Introduction of the Alloc group to the amino function to form 4-N-Alloc-aminocyclohexanol.
  • Oxidation: Conversion of the protected amino alcohol to this compound using selective oxidation methods.
  • Purification: Extraction and drying steps to isolate the pure product.

Detailed Preparation Methodologies

Protection of Amino Group with Alloc

  • The amino group of trans-4-aminocyclohexanol hydrochloride is reacted with allyloxycarbonyl chloride or allyl chloroformate in the presence of a base (e.g., sodium bicarbonate or triethylamine) in an organic solvent such as dichloromethane.
  • The reaction is typically conducted at low to room temperature to avoid side reactions.
  • The Alloc-protected amino alcohol is isolated by aqueous workup and organic extraction.

Oxidation to this compound

  • The oxidation of 4-N-Alloc-aminocyclohexanol to the ketone is performed using mild and selective oxidizing agents.
  • Common oxidants include sodium chlorite in the presence of catalytic TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) and glacial acetic acid in dichloromethane at temperatures below 20 °C.
  • This method ensures high conversion efficiency (up to 95% yield) with minimal over-oxidation or degradation of the Alloc protecting group.

Industrial and Pilot-Scale Production Insights

  • Industrial processes favor one-pot or telescoped reactions to enhance efficiency and reduce purification steps.
  • The use of recyclable bases such as poly-guanidine instead of triethylamine reduces environmental impact and cost.
  • Pilot plant verifications have demonstrated stable operations and high yields, making these methods suitable for large-scale production.

Comparative Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Amine Protection Allyl chloroformate, base, DCM, RT 90-95 Mild conditions, high selectivity
Oxidation NaClO2, TEMPO, Acetic acid, DCM, <20°C 93-96 Selective oxidation, preserves Alloc group
Alternative Oxidants Potassium permanganate, CrO3 Variable Less selective, potential side reactions
Base for Protection Poly-guanidine (recyclable) N/A Environmentally friendly, cost-effective
Scale-up Considerations One-pot synthesis, controlled temp High Suitable for industrial scale

Research Findings and Optimization

  • Research has optimized the reaction time for amine protection to 12-24 hours at room temperature for maximum conversion.
  • The oxidation step is preferably carried out with slow addition of glacial acetic acid to control reaction temperature and prevent decomposition.
  • Use of TEMPO as a catalyst significantly improves oxidation selectivity and yield.
  • Extraction and drying protocols involving dichloromethane and anhydrous sodium sulfate ensure high purity of the final ketone.

Related Preparation Techniques for Analogous Compounds

  • Similar methods are used for preparing 4-N-Boc-aminocyclohexanone, where Boc protection replaces Alloc, with analogous oxidation steps.
  • Hydrogenation and crystallization techniques for trans-4-aminocyclohexanol precursors involve catalysts such as Pd, Rh, or Ru on supports and controlled cooling to precipitate the trans isomer selectively.

Chemical Reactions Analysis

Types of Reactions

4-N-Alloc-aminocyclohexanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various amides, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

4-N-Alloc-aminocyclohexanone has been investigated for its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of CDKs can lead to the suppression of cancer cell proliferation. A patent highlights that this compound can be used in combination with ancillary agents like monoclonal antibodies or other anticancer agents to enhance therapeutic efficacy against various cancers .

1.2 Neuroprotective Effects

Research indicates that derivatives of aminocyclohexanones exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The modulation of pathways related to neuronal survival and apoptosis through compounds like this compound may offer therapeutic avenues for conditions such as Alzheimer's disease .

Synthesis and Derivatives

2.1 Synthetic Routes

The synthesis of this compound involves several steps, often starting from commercially available cyclohexanones. The compound can be modified to produce various derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.

Table 1: Synthetic Pathways of this compound

StepStarting MaterialReagentProduct
1CyclohexanoneNH3Aminocyclohexanone
2AminocyclohexanoneAllocThis compound

Case Studies

3.1 Clinical Trials

A notable clinical trial explored the efficacy of a compound similar to this compound in treating major depressive disorder (MDD). The study indicated that compounds with similar structures could significantly improve patient outcomes when combined with standard antidepressant therapies .

3.2 Pharmacological Studies

Pharmacological studies have demonstrated that this compound and its derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders. The modulation of these pathways may help in managing conditions such as obesity and diabetes .

Mechanism of Action

The mechanism of action of 4-N-Alloc-aminocyclohexanone involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, influencing biochemical processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Analytical Data

  • Collision Cross-Section (CCS) : Predicted values range from 144.8 Ų ([M+H]⁺) to 153.3 Ų ([M+Na]⁺), indicating moderate molecular volume and polarity .
  • Purity : Commercial suppliers report purities of ≥96% , validated by HPLC and NMR .

Comparison with Structurally Similar Compounds

N-Boc-4-aminocyclohexanone

  • Molecular Formula: C₁₁H₁₉NO₃ (MW: 213.27 g/mol) .
  • Structural Differences : The tert-butoxycarbonyl (Boc) group replaces the Alloc group. Boc is acid-labile, whereas Alloc is cleaved via palladium-mediated deprotection .
  • Applications : Widely used in peptide synthesis due to Boc’s stability under basic conditions .
  • Purity : Available at 95–98% from suppliers like LabSeeker and Synquest Labs .

4-Aminocyclohexanone Hydrochloride

  • Molecular Formula: C₆H₁₂ClNO (MW: 149.62 g/mol) .
  • Structural Differences : Unprotected amine in hydrochloride salt form, lacking the Alloc group.
  • Solubility : Higher aqueous solubility compared to Alloc-protected analogs due to ionic character .

trans-4-Aminocyclohexanol

  • Molecular Formula: C₆H₁₃NO (MW: 115.18 g/mol) .
  • Structural Differences : Hydroxyl group replaces the ketone, altering reactivity (e.g., hydrogen-bonding capacity).
  • Applications : Intermediate in polymer chemistry and chiral ligand synthesis .

Comparative Data Table

Compound Molecular Formula MW (g/mol) Protecting Group Key Applications Stability/Solubility
4-N-Alloc-aminocyclohexanone C₁₀H₁₅NO₃ 197.2 Alloc Peptide intermediates Stable in basic conditions
N-Boc-4-aminocyclohexanone C₁₁H₁₉NO₃ 213.27 Boc Peptide synthesis Acid-sensitive
4-Aminocyclohexanone HCl C₆H₁₂ClNO 149.62 None (HCl salt) Pharmaceutical building block High aqueous solubility
trans-4-Aminocyclohexanol C₆H₁₃NO 115.18 None Polymer chemistry Hydroxyl enhances polarity

Research Findings and Methodologies

Stability and Reactivity

  • Alloc Group : Demonstrates orthogonal deprotection compatibility with Boc and Fmoc groups, ideal for multi-step syntheses .
  • Boc Group : Preferred for long-term storage due to resistance to nucleophilic attack .

Biological Activity

4-N-Alloc-aminocyclohexanone is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its unique molecular structure, which includes a cyclohexanone ring with an amino group and an allyl protecting group. This structure is crucial for its biological activity and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may modulate signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells. The compound's mechanism often involves the inhibition of key enzymes that are critical for tumor growth.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Anticancer Properties

Research has indicated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation as a therapeutic agent in oncology .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and found a notable reduction in bacterial viability at specific concentrations. This study highlights the compound's potential as an alternative treatment for resistant bacterial strains .
  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis. These findings suggest that the compound may serve as a lead compound for developing new anticancer drugs .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line Effect Observed Reference
AntimicrobialStaphylococcus aureusReduced bacterial viability
AnticancerVarious cancer cell linesInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-N-Alloc-aminocyclohexanone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves reductive amination of cyclohexanone derivatives with Alloc-protected amines. For example, reacting 4-aminocyclohexanone with Alloc chloride under basic conditions (e.g., NaHCO₃) in anhydrous THF or DCM at 0–5°C can yield the protected amine. Yield optimization requires precise stoichiometry, inert atmosphere, and monitoring via TLC or HPLC .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Confirm the presence of Alloc-protected amine signals (e.g., δ 5.1–5.3 ppm for allyl protons).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store under argon or nitrogen at –20°C in airtight, light-resistant containers. Avoid exposure to moisture and acidic/basic conditions, as hydrolysis of the Alloc group can occur. Periodic NMR or LCMS checks are advised to monitor degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic environment of the carbonyl group and Alloc-protected amine. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity and transition-state energies. Compare results with experimental kinetic data from reactions with Grignard reagents or organozinc species .

Q. What strategies resolve contradictions in spectral data for intermediates during multi-step synthesis of this compound derivatives?

  • Methodological Answer : Cross-validate using orthogonal techniques:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.
  • X-ray Crystallography : Confirm stereochemistry of crystalline intermediates.
  • Isotopic Labeling : Track reaction pathways (e.g., ¹³C-labeled substrates) to identify side products .

Q. How does steric hindrance from the Alloc group influence the catalytic efficiency of cross-coupling reactions involving this compound?

  • Methodological Answer : Perform kinetic studies using palladium catalysts (e.g., Pd(PPh₃)₄) under Suzuki-Miyaura conditions. Compare turnover frequencies (TOF) with non-protected analogs. Steric maps derived from X-ray or molecular dynamics simulations can correlate spatial constraints with reduced catalytic activity .

Q. What analytical methods quantify degradation products of this compound under oxidative stress?

  • Methodological Answer : Subject the compound to accelerated oxidation (e.g., H₂O₂ or UV/O₂). Analyze via:

  • LC-HRMS : Identify oxidation byproducts (e.g., cyclohexenone derivatives).
  • EPR Spectroscopy : Detect radical intermediates.
  • Kinetic Profiling : Monitor degradation rates using Arrhenius plots to predict shelf-life .

Q. How can researchers optimize the deprotection of the Alloc group in this compound without compromising the cyclohexanone scaffold?

  • Methodological Answer : Test palladium-mediated deprotection (e.g., Pd(0)/PhSiH₃) under mild conditions (pH 6–7, 25°C). Monitor reaction progress via IR spectroscopy for disappearance of the Alloc carbonyl stretch (~1740 cm⁻¹). Compare efficiency with alternative methods (e.g., enzymatic cleavage) .

Methodological Notes

  • Data Interpretation : Always correlate experimental results with computational models (e.g., Gaussian or ORCA software) to validate mechanistic hypotheses .
  • Safety Protocols : Use fume hoods and PPE when handling hygroscopic or reactive intermediates. Refer to SDS guidelines for spill management and waste disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-N-Alloc-aminocyclohexanone
Reactant of Route 2
4-N-Alloc-aminocyclohexanone

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